molecular formula C21H21FN4O2S B12474620 N-[4-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide

N-[4-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide

Cat. No.: B12474620
M. Wt: 412.5 g/mol
InChI Key: LXZLOWYLBJEGOI-UHFFFAOYSA-N
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Description

N-[4-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, antifungal, and anticancer properties .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The triazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and applications.

Properties

Molecular Formula

C21H21FN4O2S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[4-[4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]propanamide

InChI

InChI=1S/C21H21FN4O2S/c1-3-19(28)23-17-11-7-15(8-12-17)20-24-25-21(26(20)4-2)29-13-18(27)14-5-9-16(22)10-6-14/h5-12H,3-4,13H2,1-2H3,(H,23,28)

InChI Key

LXZLOWYLBJEGOI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NN=C(N2CC)SCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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